(R)-4-Isopropylthiazolidine-2-thione

Catalog No.
S733499
CAS No.
110199-16-1
M.F
C6H11NS2
M. Wt
161.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Isopropylthiazolidine-2-thione

CAS Number

110199-16-1

Product Name

(R)-4-Isopropylthiazolidine-2-thione

IUPAC Name

(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione

Molecular Formula

C6H11NS2

Molecular Weight

161.3 g/mol

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

CWIZUGZKLJDJLE-YFKPBYRVSA-N

SMILES

CC(C)C1CSC(=S)N1

Canonical SMILES

CC(C)C1CSC(=S)N1

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1

(R)-4-Isopropylthiazolidine-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C6_6H11_{11}NS2_2 and a molecular weight of approximately 161.29 g/mol. This compound features a thiazolidine ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The presence of an isopropyl group at the 4-position contributes to its unique chemical properties and biological activities. It is recognized for its potential applications in pharmaceuticals, particularly as a chiral auxiliary in asymmetric synthesis.

Chiral Auxiliary

One of the primary applications of (R)-4-Isopropylthiazolidine-2-thione is as a chiral auxiliary in organic synthesis. Chiral auxiliaries are molecules that can be used to introduce chirality, or handedness, into other molecules during a chemical reaction.

A study published in the Journal of the American Chemical Society demonstrates how (R)-4-Isopropylthiazolidine-2-thione can be used as a chiral auxiliary for the stereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). Source: DOI: 10.1021/ja00003a040:

, including:

  • Nucleophilic Substitution Reactions: The thione group can act as a nucleophile, allowing for the formation of thiazolidine derivatives.
  • Formation of Metal Complexes: This compound can react with metal halides, forming stable complexes that are useful in coordination chemistry.
  • Dehydrochlorination Reactions: It can undergo dehydrochlorination when treated with bases, leading to the formation of unsaturated derivatives.

(R)-4-Isopropylthiazolidine-2-thione exhibits several notable biological activities:

  • Antifungal Properties: Derivatives of thiazolidine-2-thione, including this compound, have shown significant antifungal activity against various pathogens, making them candidates for antifungal drug development.
  • Antidiabetic Effects: Similar to other thiazolidinediones, this compound activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in insulin sensitivity and glucose metabolism .
  • Potential Neuroprotective Effects: Some studies suggest that thiazolidine derivatives may have neuroprotective properties, although more research is needed to confirm these effects.

The synthesis of (R)-4-Isopropylthiazolidine-2-thione typically involves several steps:

  • Preparation of Thiazolidine Ring: The initial step often includes the reaction of amino alcohols with carbon disulfide (CS2_2) in the presence of potassium hydroxide (KOH).
  • Dehydrochlorination: Following the formation of the thiazolidine ring, dehydrochlorination can be achieved using cinnamyl chloride or other suitable reagents to yield the final product .
  • Chiral Resolution: If enantiomeric purity is required, chiral resolution techniques may be employed to isolate the desired (R)-enantiomer.

(R)-4-Isopropylthiazolidine-2-thione has several applications in various fields:

  • Pharmaceutical Development: It serves as a chiral auxiliary in asymmetric synthesis, critical for producing specific stereoisomers in drug formulations.
  • Agricultural Chemistry: Its antifungal properties make it a candidate for developing agricultural fungicides.
  • Material Science: The compound's unique structural features may find applications in developing novel materials with specific electronic or optical properties.

Studies examining the interactions of (R)-4-Isopropylthiazolidine-2-thione with biological systems indicate:

  • Binding Affinity to PPARγ: Research has demonstrated that this compound binds effectively to PPARγ, influencing glucose metabolism and insulin sensitivity .
  • Complex Formation with Metals: Interaction studies reveal that this thiazolidine derivative can form stable complexes with various metal ions, which may enhance its biological efficacy or alter its pharmacokinetic properties .

Several compounds share structural similarities with (R)-4-Isopropylthiazolidine-2-thione. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
(S)-4-Isopropylthiazolidine-2-thione76186-04-40.95Enantiomer with distinct biological activities
(S)-4-Benzylthiazolidine-2-thione171877-39-70.71Exhibits different antifungal properties
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid7025-19-60.51Related structure but distinct functional groups

(R)-4-Isopropylthiazolidine-2-thione stands out due to its specific isopropyl substitution and associated biological activities, particularly its role as a chiral auxiliary in drug development and its potential therapeutic benefits in metabolic disorders.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Isopropylthiazolidine-2-thione

Dates

Modify: 2023-09-14

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